1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone
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Overview
Description
1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone is a complex organic compound belonging to the class of dibenzo crown ethers. These compounds are known for their ability to form stable complexes with various cations, making them valuable in a range of scientific and industrial applications.
Preparation Methods
The synthesis of 1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone typically involves the cyclization of appropriate dibenzo derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanone moiety, where halogens or other nucleophiles can replace hydrogen atoms
Scientific Research Applications
1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s ability to bind selectively to certain ions makes it useful in biological assays and ion transport studies.
Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is employed in the separation and purification of specific ions from mixtures, particularly in the field of analytical chemistry
Mechanism of Action
The mechanism of action of 1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone involves its ability to form stable complexes with metal ions. The oxygen atoms in the hexaoxacyclooctadecin ring coordinate with the metal ions, creating a stable complex. This interaction is crucial in its applications in catalysis, ion transport, and separation processes .
Comparison with Similar Compounds
Similar compounds to 1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone include other dibenzo crown ethers such as:
- 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-disulfonic acid
- N-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)acetamide
- 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,3,13,14-tetrayl)tetrabenzaldehyde
What sets this compound apart is its unique structure that allows for specific interactions with metal ions, making it particularly effective in applications requiring selective ion binding and transport .
Properties
CAS No. |
41855-36-1 |
---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-yl)ethanone |
InChI |
InChI=1S/C22H26O7/c1-17(23)18-6-7-21-22(16-18)29-15-11-25-9-13-27-20-5-3-2-4-19(20)26-12-8-24-10-14-28-21/h2-7,16H,8-15H2,1H3 |
InChI Key |
KEOHSZCHSVGGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOC3=CC=CC=C3OCCOCCO2 |
Origin of Product |
United States |
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